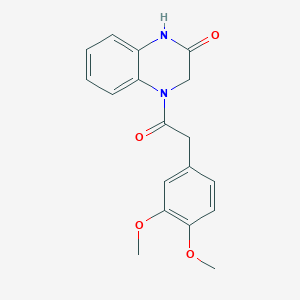
4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the 3,4-dihydroquinoxalin-2(1H)-one family. This family of molecules is known for its potential biological activities, including anticonvulsant properties as seen in similar compounds that target AMPA receptors . Although the specific compound is not directly studied in the provided papers, its structural relatives have shown significant biological properties, such as anticonvulsant and antitumor activities .
Synthesis Analysis
The synthesis of related 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-one derivatives involves a multi-step process that includes the formation of the quinoxalinone scaffold followed by acetylation and substitution at the 1-position . The synthesis is confirmed by various analytical techniques, including elemental analysis, IR, ^1HNMR, ^13CNMR, and mass spectrometry . An alternative synthesis method for a structurally similar antioxidant and antitumor agent has also been reported, which may offer insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a dihydroquinoxalinone core, which is essential for their biological activity. The molecular design and docking studies predict the binding affinity of these compounds to the AMPA receptor, which correlates with their anticonvulsant activity . The solid-state structure of a related compound reveals weak N–H···O hydrogen bonding and C–H···O, and C–H···π interactions, which could be indicative of the intermolecular interactions present in the compound of interest .
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the presence of acetyl and methoxy groups in the structure suggests that they may undergo typical electrophilic aromatic substitution reactions. The biological screening implies that these compounds can interact with biological receptors, indicating that they may undergo metabolic transformations in vivo .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported. However, the related compounds' properties, such as their crystalline structure and the presence of specific intermolecular interactions, have been described . These properties are crucial for understanding the compound's stability, solubility, and overall behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Research has highlighted innovative synthetic methodologies for related compounds, showcasing their chemical versatility and potential in constructing complex molecular architectures. For example, King (2007) described a high-yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide leading to (±)-crispine A, demonstrating the utility of such compounds in synthetic organic chemistry (King, 2007).
Antioxidant and Biological Activity
Compounds bearing the 3,4-dimethoxyphenyl motif have shown significant antioxidant capacity, suggesting potential for application in bioactive compound synthesis. Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol to produce dimers with enhanced antioxidant properties, illustrating the role of structural modifications in bioactivity enhancement (Adelakun et al., 2012).
Inhibition of Enzymatic Activities
Turhan et al. (2020) reported on novel benzo[b]xanthene derivatives, including structural analysis and assessment of their inhibitory actions against key enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications (Turhan et al., 2020).
Corrosion Inhibition
Quinoxaline derivatives, including those related to the specified compound, have been evaluated for their potential as corrosion inhibitors. Benhiba et al. (2020) investigated two quinoxaline derivatives for mild steel corrosion inhibition in acidic media, demonstrating their effectiveness and providing insights into the molecular basis of corrosion inhibition (Benhiba et al., 2020).
Antitumor Agents
Compounds with the dimethoxyphenyl moiety have been investigated for their antitumor properties. Chang et al. (1999) explored 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones and related compounds, uncovering their inhibitory activities in cytotoxic test systems and suggesting a pathway for new antineoplastic agent development (Chang et al., 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-8-7-12(9-16(15)24-2)10-18(22)20-11-17(21)19-13-5-3-4-6-14(13)20/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUCGTORDXBQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2551080.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551081.png)
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2551084.png)
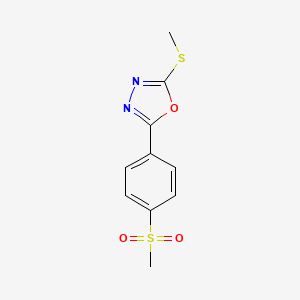
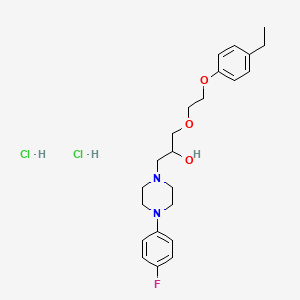
![N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2551088.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551089.png)
![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2551096.png)
![N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2551097.png)
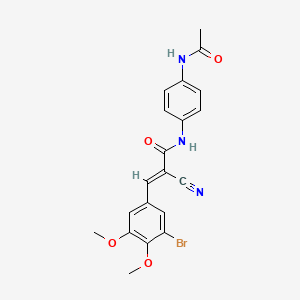
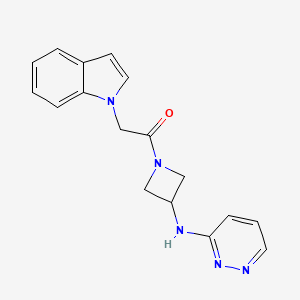
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)